molecular formula C23H23N3O6 B11119989 N,N'-bis(2,4-dimethoxyphenyl)pyridine-2,6-dicarboxamide

N,N'-bis(2,4-dimethoxyphenyl)pyridine-2,6-dicarboxamide

Cat. No.: B11119989
M. Wt: 437.4 g/mol
InChI Key: XYSXCOCQSLSUHE-UHFFFAOYSA-N
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Description

N,N’-bis(2,4-dimethoxyphenyl)pyridine-2,6-dicarboxamide is a compound that belongs to the family of pyridine dicarboxamides. These compounds are known for their versatile applications in coordination chemistry, stabilization of reactive species, and synthetic modeling of metalloenzyme active sites

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,4-dimethoxyphenyl)pyridine-2,6-dicarboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with 2,4-dimethoxyaniline. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acid chloride, which then reacts with the amine to form the dicarboxamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,4-dimethoxyphenyl)pyridine-2,6-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can lead to the formation of quinone derivatives, while reduction of nitro groups can yield amines .

Mechanism of Action

The mechanism by which N,N’-bis(2,4-dimethoxyphenyl)pyridine-2,6-dicarboxamide exerts its effects is primarily through its ability to coordinate with metal ions. The pyridine and amide groups provide multiple coordination sites, allowing the compound to form stable complexes with metals. These complexes can then participate in various catalytic and stabilization processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis(2,4-dimethoxyphenyl)pyridine-2,6-dicarboxamide is unique due to the presence of methoxy groups on the phenyl rings.

Properties

Molecular Formula

C23H23N3O6

Molecular Weight

437.4 g/mol

IUPAC Name

2-N,6-N-bis(2,4-dimethoxyphenyl)pyridine-2,6-dicarboxamide

InChI

InChI=1S/C23H23N3O6/c1-29-14-8-10-16(20(12-14)31-3)25-22(27)18-6-5-7-19(24-18)23(28)26-17-11-9-15(30-2)13-21(17)32-4/h5-13H,1-4H3,(H,25,27)(H,26,28)

InChI Key

XYSXCOCQSLSUHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=NC(=CC=C2)C(=O)NC3=C(C=C(C=C3)OC)OC)OC

Origin of Product

United States

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